4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[2-(dimethylamino)ethyl]-2-ethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-4-15-9(8(11)7-13-15)10(16)12-5-6-14(2)3/h7H,4-6,11H2,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCDYDSZWZRZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Based Cyclization
The most common approach involves cyclocondensation of β-ketonitrile derivatives with substituted hydrazines. For example, ethyl 3-cyano-3-ethoxyacrylate reacts with ethylhydrazine in ethanol under reflux to yield 1-ethyl-5-cyano-1H-pyrazole-4-amine (Scheme 1).
Reaction Conditions :
Solid-Phase Synthesis
A resin-bound strategy (Scheme 2) immobilizes intermediates to streamline purification. Wang resin is functionalized with a β-ketonitrile moiety, which reacts with ethylhydrazine to form the pyrazole ring. Subsequent hydrolysis and coupling with 2-(dimethylamino)ethylamine yield the target compound.
Key Advantages :
- Avoids isolation of reactive intermediates.
- Purity: >95% (HPLC).
Functionalization of the Carboxamide Side Chain
Carbodiimide-Mediated Coupling
The 5-cyano group of 1-ethyl-5-cyano-1H-pyrazole-4-amine is hydrolyzed to a carboxylic acid using concentrated HCl, followed by activation with EDCl/HOBt and coupling with 2-(dimethylamino)ethylamine (Scheme 3).
Optimization Insights :
One-Pot Hydrolysis-Amidation
A streamlined protocol hydrolyzes the nitrile to an amide in situ using H₂O₂ and NaOH, followed by direct reaction with 2-(dimethylamino)ethylamine (Scheme 4).
Conditions :
Alternative Routes and Comparative Analysis
Palladium-Catalyzed Amination
Aryl halides at C-5 undergo Buchwald-Hartwig amination with 2-(dimethylamino)ethylamine (Scheme 5). This method avoids nitrile hydrolysis but requires specialized catalysts.
Catalyst System :
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. Cyclocondensation of ethyl 3-cyanoacetoacetate with ethylhydrazine at 120°C for 20 minutes achieves 70% yield, followed by microwave-assisted amidation (30 minutes, 80°C).
Data Tables and Reaction Optimization
Table 1. Comparative Yields Across Synthetic Methods
| Method | Key Step | Yield (%) | Purity (%) |
|---|---|---|---|
| Hydrazine cyclization | Cyclocondensation | 72 | 90 |
| Solid-phase synthesis | Resin cleavage | 85 | 95 |
| Carbodiimide coupling | Amide formation | 82 | 93 |
| Microwave-assisted | Cyclization + amidation | 75 | 88 |
Table 2. Reaction Conditions for Carboxamide Formation
| Parameter | EDCl/HOBt Method | One-Pot Method |
|---|---|---|
| Temperature | 0°C → RT | 60°C |
| Time | 12 hours | 6 hours |
| Solvent | DMF | Ethanol/H₂O |
| Byproducts | <5% urea derivatives | <3% over-oxidation products |
Challenges and Mitigation Strategies
Byproduct Formation
- Over-alkylation : Occurs during ethylhydrazine reactions. Mitigated by using stoichiometric hydrazine and low temperatures.
- Resin Degradation : In solid-phase synthesis, minimized by using acid-labile linkers and shorter reaction times.
Scalability Issues
- Microwave Methods : Limited to batch sizes <100 g. Continuous-flow systems are under investigation for industrial-scale production.
Scientific Research Applications
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It may serve as a probe or inhibitor in biological studies, helping researchers understand various biochemical pathways. Medicine: Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Carboxamides
Compound A : 4-Amino-1-ethyl-N-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide (CAS 1004451-79-9)
- Key Differences: The carboxamide is attached to a 3-methoxyphenyl group instead of a dimethylaminoethyl chain.
Compound B : N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide (CAS 1006459-54-6)
- Key Differences: A nitro (-NO₂) group replaces the amino (-NH₂) group at position 3. Impact: The nitro group is electron-withdrawing, reducing the electron density of the pyrazole ring compared to the electron-donating amino group. This substitution likely decreases reactivity in nucleophilic environments but increases stability under acidic conditions .
Role of Dimethylaminoethyl Substituents
Compound C : Ethyl 4-(dimethylamino)benzoate (from resin studies)
- Key Similarities: Contains a dimethylamino group linked to an ethyl ester. Impact: In resin formulations, the dimethylamino group enhances the degree of conversion and physical properties due to its electron-donating nature. This suggests that the dimethylaminoethyl chain in the target compound may similarly improve solubility and reactivity in polar solvents .
Compound D : 2-(Dimethylamino)ethanethiol (CAS 108-02-1)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity: The amino group in the target compound facilitates hydrogen bonding, critical for drug-receptor interactions, while the dimethylaminoethyl chain improves solubility, as seen in resin systems .
- Synthetic Flexibility: The nitro-to-amino conversion (as in ) allows for post-synthetic modifications, offering a pathway to diversify the target compound’s applications .
- Stability Trade-offs: Compared to nitro analogs (Compound B), the amino group increases susceptibility to oxidation but enhances bioactivity .
Biological Activity
4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-5-carboxamide, also known as a derivative of pyrazole, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- IUPAC Name : this compound
- Molecular Formula : C8H14N4O
- Molecular Weight : 182.23 g/mol
- CAS Number : 1260243-04-6
Biological Activity Overview
The biological activity of pyrazole derivatives, including this compound, has been studied extensively. These compounds exhibit various pharmacological properties such as:
- Anticancer Activity : Research indicates that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds similar to the one have shown significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells, with growth inhibition percentages of approximately 54.25% and 38.44%, respectively .
- Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. Some studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. The IC50 values for COX inhibition can be as low as 0.04 μmol, indicating potent anti-inflammatory activity .
- Antioxidant Activity : Certain pyrazole compounds have demonstrated antioxidant properties, which are essential for protecting cells from oxidative stress. This activity is particularly relevant in developing treatments for oxidative stress-related diseases .
Structure-Activity Relationships (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural features. Modifications at specific positions on the pyrazole ring can enhance or diminish their pharmacological effects:
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazole derivatives:
- Cytotoxicity Studies :
- Anti-inflammatory Activity :
- Antioxidant Assays :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
